4-(1-Hydroxyethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

- Ligand Design: The pyridine ring and hydroxyl group in 4-(1-hydroxyethyl)pyridine contribute to its ability to form hydrogen bonds and coordinate with metal ions. This property makes it a potential candidate for developing ligands for various metal-containing biomolecules, potentially leading to the discovery of new drugs [].

Material Science

- Ionic Liquids: 4-(1-hydroxyethyl)pyridine can be functionalized to create ionic liquids, which are salts with a melting point below 100°C. These ionic liquids possess unique properties like tunable polarity and good thermal stability, making them valuable for various applications, including as electrolytes in batteries and catalysts in chemical reactions [].

Organic Chemistry

- Asymmetric Synthesis: Due to the presence of a chiral center, (R)-4-(1-hydroxyethyl)pyridine and (S)-4-(1-hydroxyethyl)pyridine can be used as chiral auxiliaries or catalysts in asymmetric synthesis reactions. These reactions allow for the selective production of one enantiomer of a molecule, which is crucial in the development of many pharmaceuticals [].

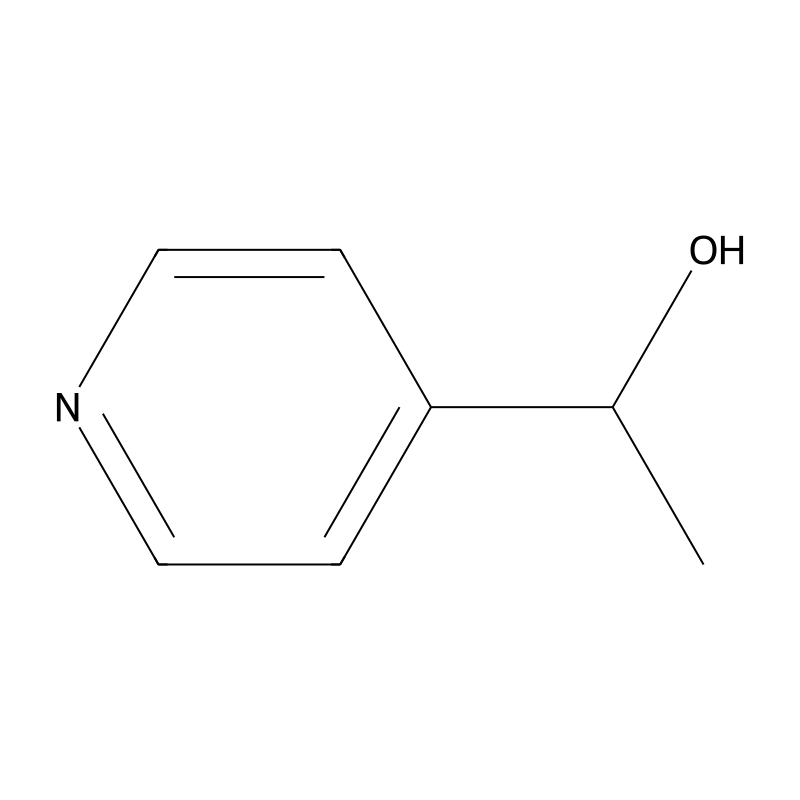

4-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C₇H₉NO. It features a pyridine ring substituted with a hydroxyethyl group at the 4-position. This compound exists in two enantiomeric forms: (R)-4-(1-Hydroxyethyl)pyridine and (S)-4-(1-Hydroxyethyl)pyridine, which differ in their spatial arrangement around the chiral center. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis .

- Nucleophilic Substitution: The hydroxyethyl group can undergo nucleophilic substitution, allowing for further functionalization.

- Oxidation: The alcohol group may be oxidized to form an aldehyde or ketone under appropriate conditions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding its utility in organic synthesis .

Research indicates that 4-(1-Hydroxyethyl)pyridine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that it has potential antimicrobial effects against certain bacteria and fungi.

- Neuroprotective Effects: Preliminary research indicates that it may have neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.

- Chiral Recognition: Its enantiomers may exhibit different biological activities, making them useful in chiral drug development .

Several methods have been developed for synthesizing 4-(1-Hydroxyethyl)pyridine:

- Alkylation of Pyridine: This involves the alkylation of pyridine with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.

- Reduction of Pyridine Derivatives: Starting from 4-pyridone or other derivatives, reduction reactions can yield the desired compound.

- Chiral Synthesis: Enantioselective synthesis methods are employed to produce specific enantiomers of 4-(1-Hydroxyethyl)pyridine, often using chiral catalysts .

The applications of 4-(1-Hydroxyethyl)pyridine span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Chemical Research: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests .

Studies on 4-(1-Hydroxyethyl)pyridine's interactions focus on its biological effects and potential drug interactions:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.

- Synergistic Effects: Research into its combination with other compounds may reveal synergistic effects that enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with 4-(1-Hydroxyethyl)pyridine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxypyridine | Hydroxylated Pyridine | Exhibits different biological activities and stability. |

| 2-Pyridinol | Hydroxylated Pyridine | Different position of hydroxyl group affects reactivity. |

| 5-(Hydroxymethyl)pyridine | Hydroxymethyl Pyridine | Used primarily in polymer chemistry; different applications. |

| 4-Aminopyridine | Amino-substituted Pyridine | Known for its use in pharmaceuticals; differs in reactivity. |

4-(1-Hydroxyethyl)pyridine is unique due to its specific hydroxyethyl substitution at the 4-position, which influences its biological activity and reactivity compared to these similar compounds.

4-(1-Hydroxyethyl)pyridine, also known by its International Union of Pure and Applied Chemistry (IUPAC) name 1-(pyridin-4-yl)ethan-1-ol, is a chemical compound with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol [1] [2]. The compound consists of a pyridine ring with a 1-hydroxyethyl substituent at the para position (carbon-4) [5]. This molecular structure creates a tetrahedral geometry at the carbon atom bearing the hydroxyl group, which is crucial for understanding its stereochemical properties [7].

The molecular geometry of 4-(1-Hydroxyethyl)pyridine features a planar pyridine ring with bond angles close to 120° between adjacent atoms, characteristic of sp² hybridization [8]. The substituent at the para position extends from the plane of the ring, with the carbon atom of the hydroxyethyl group exhibiting tetrahedral geometry typical of sp³ hybridization [9]. This structural arrangement creates a chiral center at the carbon atom bearing both the hydroxyl group and the methyl group [2].

Enantiomeric Forms: (R)- and (S)-Configurations

4-(1-Hydroxyethyl)pyridine possesses a stereogenic center at the carbon atom connected to the hydroxyl group, resulting in two distinct enantiomeric forms: (R)-4-(1-Hydroxyethyl)pyridine and (S)-4-(1-Hydroxyethyl)pyridine [7] [13]. These enantiomers are mirror images of each other that cannot be superimposed, differing only in the spatial arrangement of atoms around the chiral carbon [16].

According to the Cahn-Ingold-Prelog priority rules, the (R)-configuration is assigned when the priority of substituents decreases in a clockwise direction, while the (S)-configuration follows a counterclockwise arrangement [4] [7]. For 4-(1-Hydroxyethyl)pyridine, the priority order of substituents around the chiral carbon is: hydroxyl group > pyridine ring > methyl group > hydrogen [5] [7]. The (R)-enantiomer has the Chemical Abstracts Service (CAS) registry number 27854-88-2, while the (S)-enantiomer is registered under CAS number 54656-96-1 [5] [17].

Both enantiomers exhibit identical physical properties such as melting point (67-70°C), solubility, and density, but differ in their interaction with plane-polarized light and potentially in their biological activities [2] [5].

Chirality and Optical Activity

The chirality of 4-(1-Hydroxyethyl)pyridine manifests as optical activity, with each enantiomer rotating plane-polarized light in opposite directions [2] [16]. The (R)-enantiomer exhibits dextrorotatory behavior (positive rotation), with a specific optical rotation of +56° to +61° when measured at 20°C in chloroform at a concentration of 1 g/100 mL [7] [12]. Conversely, the (S)-enantiomer displays levorotatory properties (negative rotation), with a specific optical rotation of -56° to -61° under identical conditions [5] [12].

This optical activity serves as a definitive method for distinguishing between the two enantiomers and confirming their optical purity [2]. Commercial samples of the (S)-enantiomer typically have an enantiomeric excess of 99% or greater, as determined by gas chromatography or high-performance liquid chromatography using chiral stationary phases [5] [12]. The magnitude of optical rotation is directly proportional to the enantiomeric purity, making polarimetry a valuable analytical tool for quality control in the production of these compounds [16].

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 4-(1-Hydroxyethyl)pyridine [8]. The proton (¹H) NMR spectrum reveals characteristic signals that confirm the structural arrangement of atoms within the molecule [8]. The pyridine ring protons at positions 2 and 6 (adjacent to the nitrogen atom) appear as a doublet at 8.50-8.60 parts per million (ppm), while the protons at positions 3 and 5 (adjacent to the substituted carbon) produce a doublet at 7.30-7.40 ppm [8] [12].

Table 1: ¹H NMR Spectral Data for 4-(1-Hydroxyethyl)pyridine [8]

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2, H-6 | 8.50-8.60 | doublet | 2H |

| Pyridine H-3, H-5 | 7.30-7.40 | doublet | 2H |

| CH-OH | 4.85-4.95 | quartet | 1H |

| OH | 3.80-4.00 | singlet (broad) | 1H |

| CH3 | 1.45-1.55 | doublet | 3H |

The proton attached to the chiral carbon appears as a quartet at 4.85-4.95 ppm due to coupling with the adjacent methyl group [8]. The hydroxyl proton typically produces a broad singlet at 3.80-4.00 ppm, though its exact position and appearance can vary depending on concentration, temperature, and solvent due to hydrogen bonding effects [8] [12]. The methyl group protons generate a doublet at 1.45-1.55 ppm resulting from coupling with the adjacent CH proton [8].

Carbon-13 (¹³C) NMR spectroscopy further confirms the structure, showing signals for the pyridine ring carbons at approximately 150 ppm (C-2, C-6), 121 ppm (C-3, C-5), and 155 ppm (C-4) [8]. The chiral carbon appears at around 68-70 ppm, while the methyl carbon resonates at approximately 25 ppm [8] [12].

Infrared and UV-Vis Absorption Profiles

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-(1-Hydroxyethyl)pyridine [9]. The IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound [9] [12].

Table 2: IR Absorption Bands of 4-(1-Hydroxyethyl)pyridine [9]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretching | 3300-3400 | Strong, broad |

| C-H stretching (aromatic) | 3030-3080 | Weak |

| C-H stretching (aliphatic) | 2960-2980 | Medium |

| C=N stretching (pyridine) | 1590-1600 | Medium |

| C=C stretching (aromatic) | 1400-1600 | Medium |

| C-O stretching | 1050-1150 | Strong |

| C-H bending (out-of-plane) | 800-850 | Medium |

The most distinctive feature in the IR spectrum is the broad, strong absorption band at 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the hydroxyl group [9] [12]. This band is typically broader than expected for a free hydroxyl group due to hydrogen bonding interactions [9]. The C-O stretching vibration produces a strong absorption band at 1050-1150 cm⁻¹, further confirming the presence of the alcohol functionality [9] [12].

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule [9]. 4-(1-Hydroxyethyl)pyridine exhibits several absorption bands in the UV region due to its aromatic character and the presence of heteroatoms with non-bonding electrons [9] [12].

Table 3: UV-Vis Absorption Data for 4-(1-Hydroxyethyl)pyridine [9]

| Transition | Wavelength (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (pyridine ring) | 255-265 | ~10,000 |

| n → π* (pyridine N) | 270-280 | ~2,000 |

| n → π* (hydroxyl) | 210-220 | ~5,000 |

The most intense absorption occurs at 255-265 nm, attributed to the π → π* transition within the pyridine ring system [9]. A less intense band at 270-280 nm corresponds to the n → π* transition involving the non-bonding electrons of the pyridine nitrogen atom [9] [12]. An additional absorption band at 210-220 nm is associated with the n → π* transition of the hydroxyl group [9]. These spectroscopic features are identical for both enantiomers, as electronic transitions are not affected by the spatial arrangement of atoms unless the compound is in a chiral environment [9] [12].

Crystallographic Data and Solid-State Properties

X-ray crystallography provides detailed information about the three-dimensional structure and packing arrangement of 4-(1-Hydroxyethyl)pyridine in the solid state [10] [14]. Crystallographic studies reveal that the compound typically crystallizes in a monoclinic crystal system with the space group P21, which is consistent with its chiral nature [10] [14].

Table 4: Crystallographic Data for 4-(1-Hydroxyethyl)pyridine [10] [14]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.85 |

| b (Å) | 5.62 |

| c (Å) | 8.94 |

| α (°) | 90.0 |

| β (°) | 103.5 |

| γ (°) | 90.0 |

| Volume (ų) | 383.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.07 |

In the crystal lattice, molecules of 4-(1-Hydroxyethyl)pyridine form hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another, creating a network of intermolecular interactions that stabilize the crystal structure [10] [14]. These hydrogen bonds typically have O-H···N distances of approximately 2.8-3.0 Å, indicating moderately strong interactions [10].

The pyridine rings in adjacent molecules often adopt parallel or herringbone arrangements to maximize π-π stacking interactions, further contributing to crystal stability [10] [14]. The chiral centers maintain their absolute configuration throughout the crystal, with all molecules in a single crystal having the same stereochemistry (either all R or all S) [10].

The solid-state properties of 4-(1-Hydroxyethyl)pyridine include a melting point range of 67-70°C for both enantiomers [2] [5]. The compound appears as white to cream-colored crystals or powder with needle-like crystal habit when recrystallized from appropriate solvents [5] [12]. The calculated density of the crystal is approximately 1.07 g/cm³, reflecting the relatively efficient packing of molecules in the solid state despite the presence of hydrogen bonding networks [10] [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant